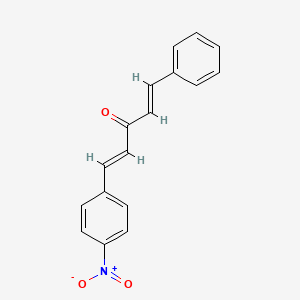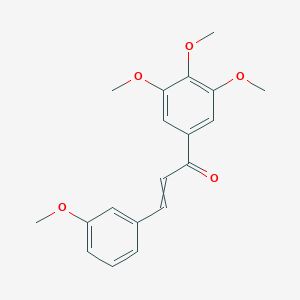
2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound belonging to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the condensation of phthalic anhydride with primary amines. This reaction forms the isoindole-1,3-dione core, which can then be further functionalized to obtain the desired compound . The reaction conditions often involve the use of organic solvents such as toluene and catalysts to facilitate the formation of the isoindole ring system .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as preparative thin-layer chromatography (TLC) on silica gel can be employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered functional groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives .
Applications De Recherche Scientifique
2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: A structurally related compound with similar chemical properties and applications.
3-Nitrophthalimide: Another isoindole derivative with distinct functional groups and potential biological activities.
4-Nitrophthalimide: Similar to 3-nitrophthalimide but with different substitution patterns on the aromatic ring.
Uniqueness
2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific functional groups and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
652976-06-2 |
|---|---|
Formule moléculaire |
C9H6N2O4 |
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
2-hydroxy-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C9H6N2O4/c10-7(12)4-1-2-5-6(3-4)9(14)11(15)8(5)13/h1-3,15H,(H2,10,12) |
Clé InChI |
RPDXYRBRRFLBSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)N)C(=O)N(C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)




![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B15157957.png)
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B15157972.png)


![1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15157988.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate](/img/structure/B15157991.png)

![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)
